
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate is a coordination complex that features iridium as the central metal ion. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate typically involves the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine . The reaction is carried out under inert conditions, often using nitrogen or argon gas to prevent oxidation. The reaction mixture is heated to facilitate the coordination process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in kilogram quantities and is supplied as a powder .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s electronic structure.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium(IV) complexes, while reduction can yield iridium(I) complexes .
Aplicaciones Científicas De Investigación
2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate: has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate exerts its effects involves the absorption of light, leading to an excited electronic state. This excited state can undergo various processes, including energy transfer, electron transfer, and emission of light. The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or generation of reactive oxygen species in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-phenylpyridinato-C2,N)iridium(III): Another iridium complex used in OLEDs with similar photophysical properties.
Bis(2-phenylpyridinato-C2,N)iridium(III) acetylacetonate: Used in similar applications but with different ligand structures.
Iridium(III) bis(4,6-difluorophenylpyridinato-C2,N) picolinate: Known for its high efficiency in OLEDs.
Uniqueness
The uniqueness of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate lies in its specific ligand structure, which imparts distinct photophysical properties, making it highly efficient in light-emitting applications. Its ability to undergo various chemical reactions also makes it versatile for different scientific and industrial uses .
Propiedades
Fórmula molecular |
C32H18F12IrN4P |
|---|---|
Peso molecular |
909.7 g/mol |
Nombre IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H6F2N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-6H;;/q2*-1;;-1;+3 |
Clave InChI |
KLPWRTALHUHYOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


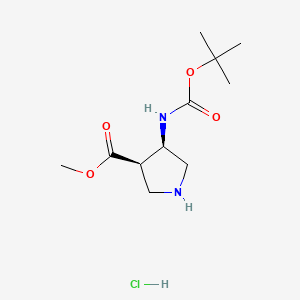
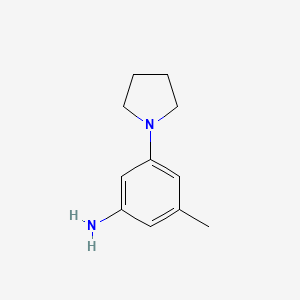

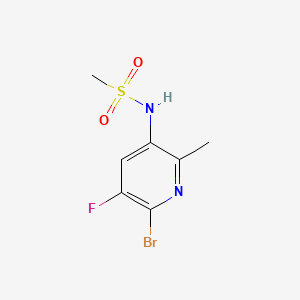
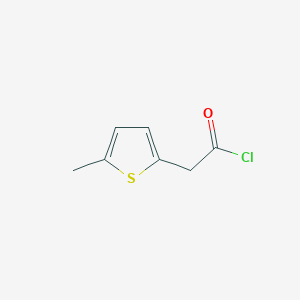
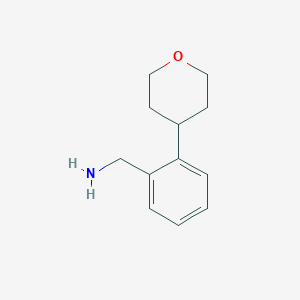
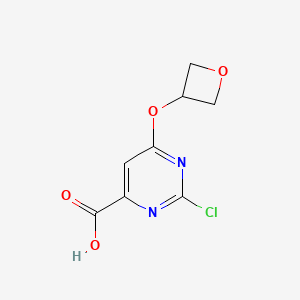
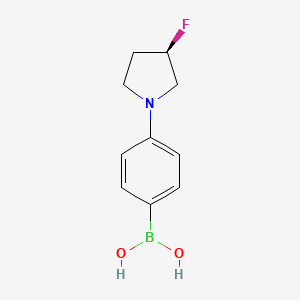


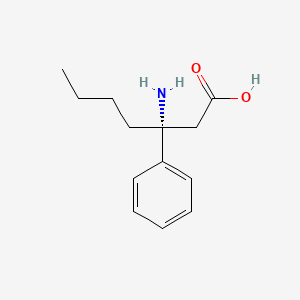
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
